molecular formula C9H6ClFN2 B12070880 2-(3-Chloro-4-fluorophenyl)-1h-imidazole

2-(3-Chloro-4-fluorophenyl)-1h-imidazole

Cat. No.: B12070880
M. Wt: 196.61 g/mol
InChI Key: SMUSVDCCKGPREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-fluorophenyl)-1H-imidazole is a high-purity chemical compound offered for research and development purposes. This molecule features an imidazole heterocycle, a five-membered ring containing two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry due to its amphoteric properties and significant presence in biological systems . The compound is substituted at the 2-position with a 3-chloro-4-fluorophenyl group, a motif often used in drug design to modulate electronic properties, lipophilicity, and binding affinity. The imidazole ring is a key building block in many natural products and pharmaceuticals, notably the amino acid histidine and the related hormone histamine . Compounds containing the imidazole core demonstrate a broad spectrum of biological activities, as evidenced by numerous synthetic derivatives reported in scientific literature to possess antibacterial, antifungal, antitumor, and anti-inflammatory properties . This specific phenyl-substituted imidazole is of particular interest in the synthesis of novel chemical entities and for investigating structure-activity relationships in drug discovery projects. It serves as a crucial synthon for developing potential therapeutic agents aimed at various biological targets. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle all materials according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)

InChI Key

SMUSVDCCKGPREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)Cl)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 4 Fluorophenyl 1h Imidazole and Its Analogs

Direct Synthesis Routes to 2-(3-Chloro-4-fluorophenyl)-1H-imidazole

The direct synthesis of this compound can be achieved through established methods for imidazole (B134444) ring formation, where 3-chloro-4-fluorobenzaldehyde (B1582058) serves as a key precursor. Two of the most classical and widely employed methods are the Radziszewski and van Leusen imidazole syntheses.

Radziszewski Imidazole Synthesis: First reported by Debus and later developed by Radziszewski, this reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). rasayanjournal.co.inwikipedia.org To produce the target compound, 3-chloro-4-fluorobenzaldehyde is reacted with glyoxal (B1671930) and two equivalents of ammonia. rasayanjournal.co.inscribd.com The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com This one-pot method is a cornerstone for creating C-substituted imidazoles. derpharmachemica.com

Van Leusen Imidazole Synthesis: This method provides a versatile route to 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org For the synthesis of this compound, an aldimine is first formed in situ from 3-chloro-4-fluorobenzaldehyde and ammonia. This intermediate then undergoes a [3+2] cycloaddition with TosMIC. mdpi.com The reaction is driven by the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC, followed by the elimination of toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.org

A general procedure for the synthesis of a 2-aryl imidazole via the condensation of an aromatic aldehyde with a source of ammonia is outlined in the table below.

StepReagentConditionsPurpose
1Aromatic Aldehyde (e.g., 3-chloro-4-fluorobenzaldehyde), 1,2-Dicarbonyl (e.g., Glyoxal), Ammonia Source (e.g., Ammonium (B1175870) Acetate)Reflux in solvent (e.g., Ethanol (B145695), Acetic Acid)Radziszewski one-pot condensation to form the imidazole ring. nih.govresearchgate.net
2Aromatic Aldehyde, TosMIC, Ammonia SourceBase (e.g., K₂CO₃) in a solvent (e.g., Methanol)Van Leusen reaction, involving in situ aldimine formation followed by cycloaddition. mdpi.comacs.org

Multicomponent Reaction Strategies for Imidazole Ring Construction Incorporating the 3-Chloro-4-fluorophenyl Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all reactants. niscpr.res.in This approach aligns with the principles of green chemistry by reducing steps, solvent waste, and energy consumption. The synthesis of imidazoles bearing the 3-chloro-4-fluorophenyl group is well-suited to MCRs.

The Debus-Radziszewski reaction is a prime example of a three-component reaction for synthesizing 2,4,5-trisubstituted imidazoles. wikipedia.orgmdpi.com In a typical setup, an aldehyde (3-chloro-4-fluorobenzaldehyde), a 1,2-diketone (e.g., benzil), and a source of ammonia (e.g., ammonium acetate) are condensed, often in refluxing ethanol or acetic acid. nih.govresearchgate.net This approach allows for the creation of a diverse library of imidazole derivatives by varying the diketone and aldehyde components.

The van Leusen three-component reaction (vL-3CR) is another powerful MCR. organic-chemistry.org It involves the reaction of an aldehyde, a primary amine, and TosMIC. organic-chemistry.orgmdpi.com While the classic van Leusen synthesis uses ammonia to yield an NH-imidazole, employing a primary amine in the vL-3CR allows for the synthesis of N-1 substituted imidazoles. wikipedia.org If 3-chloro-4-fluorobenzaldehyde is used with a primary amine and TosMIC, N-alkyl or N-aryl analogs of the target compound can be directly synthesized. It is important to note that the vL-3CR is technically a stepwise, one-pot reaction, as the aldimine forms first before reacting with TosMIC. organic-chemistry.org

The table below summarizes typical conditions for these multicomponent reactions.

Reaction NameComponentsCatalyst/SolventKey Features
Debus-RadziszewskiAldehyde, 1,2-Diketone, Ammonium Acetate (B1210297)Ethanol, Acetic Acid, or catalyst-free. nih.govOne-pot synthesis of 2,4,5-trisubstituted imidazoles. wikipedia.orgniscpr.res.in
van Leusen (vL-3CR)Aldehyde, Primary Amine, TosMICBase (K₂CO₃), Methanol/DMFIn situ formation of aldimine followed by cycloaddition; yields N-1 substituted imidazoles. organic-chemistry.orgacs.org

Derivatization and Functionalization Approaches for this compound Analogs

Once the core imidazole structure is synthesized, it can be further modified to create a diverse range of analogs. Functionalization can occur at the nitrogen atoms of the imidazole ring, the phenyl ring, or the C-2 position of the imidazole.

The N-H group of the imidazole ring is readily functionalized. N-alkylation is a common modification, typically achieved by reacting the imidazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. researchgate.netresearchgate.net This reaction provides access to a wide array of 1-alkyl-2-(3-chloro-4-fluorophenyl)-1H-imidazole derivatives. nih.gov Studies have shown that the use of ultrasound can significantly accelerate N-alkylation reactions, reducing reaction times from hours to minutes and improving yields. nih.govconsensus.app

N-acylation involves the introduction of an acyl group onto the imidazole nitrogen. This transformation can be accomplished using acyl chlorides or anhydrides. youtube.com These derivatization reactions are crucial for modulating the electronic and steric properties of the molecule.

Modifying the substitution pattern of the 3-chloro-4-fluorophenyl ring is typically achieved by using a differently substituted benzaldehyde (B42025) in the initial imidazole synthesis. However, modern cross-coupling reactions offer pathways to functionalize the aryl ring post-synthesis, provided a suitable handle (like a bromine or iodine atom) is present.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an aryl halide and an organoboron compound (e.g., a boronic acid). youtube.comyoutube.com An imidazole derivative with a bromo- or iodo-substituted phenyl ring could be coupled with various aryl or alkyl boronic acids to introduce new substituents. nih.govacs.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This allows for the introduction of primary or secondary amine functionalities onto the phenyl ring of the imidazole derivative, significantly expanding the accessible chemical space. acs.orgrsc.org

The C-2 position of the imidazole ring, occupied by the 3-chloro-4-fluorophenyl group, can also be a site for modification. While replacing this group on a pre-formed imidazole is challenging, direct C-H functionalization offers a modern approach to introduce new groups at other positions of the imidazole ring, such as C-4 or C-5. Palladium-catalyzed direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles with aryl halides has been reported, demonstrating the feasibility of C-H activation on the imidazole core. nih.gov

Alternatively, building the imidazole with a different C-2 substituent is a straightforward strategy. This is achieved by simply substituting 3-chloro-4-fluorobenzaldehyde with a different aldehyde in a Radziszewski-type or van Leusen synthesis. researchgate.netacs.org Furthermore, three-component reactions involving 1-substituted imidazoles, aldehydes, and other reagents can lead to C-2 functionalization through the formation of zwitterionic or carbene intermediates. researchgate.net

Application of Green Chemistry Principles in Imidazole Derivative Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a key green technology. Microwave irradiation provides rapid and uniform heating, often leading to dramatically shorter reaction times, higher yields, and fewer by-products compared to conventional heating. derpharmachemica.comnih.gov This technique has been successfully applied to one-pot, multicomponent syntheses of substituted imidazoles, sometimes under solvent-free conditions using solid supports like silica (B1680970) gel. niscpr.res.inmdpi.com

Ultrasound-assisted synthesis , or sonochemistry, is another green alternative. The use of high-frequency ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netnih.gov This method has been effectively used for the synthesis of various imidazole derivatives, including N-alkylation and multicomponent condensation reactions, often resulting in shorter reaction times and milder conditions. mdpi.comnih.gov

Other green approaches include the use of environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. nih.govnih.gov The development of catalyst-free procedures for multicomponent reactions further enhances the green credentials of these synthetic routes. nih.gov

The table below highlights the advantages of green chemistry techniques in imidazole synthesis.

Green TechniqueAdvantagesExample Application
Microwave IrradiationReduced reaction times, higher yields, fewer by-products, energy efficiency. derpharmachemica.comnih.govOne-pot, solvent-free synthesis of tri-substituted imidazoles. niscpr.res.in
Ultrasound IrradiationEnhanced reaction rates, improved yields, milder conditions, reduced energy consumption. researchgate.netnih.govN-alkylation of the imidazole ring; one-pot synthesis using nano-catalysts. mdpi.comnih.gov
Green SolventsReduced environmental impact and toxicity. nih.govSynthesis of imidazole hybrids in water. nih.gov
Catalyst-Free ReactionsAvoids use of often toxic or expensive metal catalysts, simplifies purification. nih.govThree-component condensation of benzyl, aldehydes, and ammonium acetate in refluxing ethanol. nih.gov

Investigation of Biological Activities and Pharmacological Potentials of 2 3 Chloro 4 Fluorophenyl 1h Imidazole Derivatives

Antimicrobial Activity Studies

Derivatives of 2-(3-chloro-4-fluorophenyl)-1H-imidazole have been a subject of interest in the quest for new antimicrobial agents. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring is often associated with enhanced biological activity.

Antibacterial Efficacy Against Diverse Bacterial Strains

The antibacterial potential of imidazole (B134444) derivatives has been widely reported, with studies often highlighting their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov While specific data for this compound is not extensively available, related studies on similar structures provide valuable insights. For instance, novel thiazolo-imidazole derivatives containing an 8-hydroxyquinoline (B1678124) moiety have demonstrated antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. jchr.org In one study, the synthesized ligands HL1-HL4, which incorporate a substituted phenyl imidazo[2,1-b]thiazol-6-yl group, showed zones of inhibition against these bacteria, with B. subtilis being particularly susceptible. jchr.org

Research on other halogenated imidazole derivatives has also shown promising results. For example, some imidazole derivatives have shown inhibitory activity against various bacterial strains, with Staphylococcus aureus and Escherichia coli being the most frequently used for assessing their activity. nih.govsemanticscholar.org The minimum inhibitory concentration (MIC) is a key parameter in these studies, and for some imidazole derivatives, these values indicate potent activity.

Compound/DerivativeBacterial StrainActivity/Zone of InhibitionReference
Thiazolo-imidazole with 8-hydroxyquinoline (HL1-HL4)Bacillus subtilisUp to 24 mm jchr.org
Thiazolo-imidazole with 8-hydroxyquinoline (HL1-HL4)Staphylococcus aureus12-18 mm jchr.org
Thiazolo-imidazole with 8-hydroxyquinoline (HL1-HL4)Klebsiella pneumoniae- jchr.org
Thiazolo-imidazole with 8-hydroxyquinoline (HL1-HL4)Escherichia coli- jchr.org

Antifungal Efficacy Against Pathogenic Fungi

The antifungal properties of azole compounds, including imidazole derivatives, are well-established, primarily through their mechanism of inhibiting ergosterol (B1671047) biosynthesis. theaspd.com A study on novel imidazole derivatives reported their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. theaspd.com Several of the synthesized compounds in this study exhibited significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values that were comparable or even better than the standard drug, fluconazole. theaspd.com

Another study focusing on the antifungal activity of azole-containing imidazole derivatives, designed as analogues of fluconazole, also reported significant activity against molds like Aspergillus niger and Candida albicans. cbijournal.com While specific MIC values for this compound are not detailed in the available literature, the general findings for chloro-phenyl and fluoro-phenyl substituted imidazoles suggest a strong potential for antifungal action. For example, certain 1,2,4-triazole (B32235) derivatives with a 2,4-difluorophenyl group have shown more activity than their dichlorophenyl counterparts against various Candida species. nih.gov

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Novel Imidazole DerivativesCandida albicansComparable to Fluconazole theaspd.com
Novel Imidazole DerivativesAspergillus nigerComparable to Fluconazole theaspd.com
Azole-containing Imidazole DerivativesAspergillus nigerSignificant Activity cbijournal.com
Azole-containing Imidazole DerivativesCandida albicansSignificant Activity cbijournal.com
2,4-difluorophenyl-carbinol triazoleCandida speciesMore active than dichlorophenyl derivatives nih.gov

Anticancer Activity Research

The exploration of imidazole derivatives as potential anticancer agents has yielded promising results, with several studies investigating their cytotoxic effects and underlying mechanisms of action.

In Vitro Cytotoxicity and Anti-Proliferative Effects on Cancer Cell Lines

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines. In one study, imidazole-based compounds were assessed for their anti-proliferative activity against a panel of five cancer cell lines: MDA-MB-231 (breast), T47D (breast), MCF-7 (breast), A549 (lung), and HT-29 (colorectal). nih.gov Specific derivatives, referred to as 2c and 2d in the study, which contain a 4-fluorophenyl ring, emerged as noteworthy anticancer molecules. nih.gov

Further modifications of these structures led to compounds with even greater potency. For instance, a derivative labeled as 3c exhibited significant inhibition of cell growth across all tested cancer cell lines at very low micromolar concentrations, with IC50 values ranging from 1.98 to 4.07 μM. nih.gov Another study on benzenesulfonamide-bearing imidazole derivatives with a 4-chloro substituent on the benzene (B151609) ring showed cytotoxic effects against the human malignant melanoma IGR39 cell line and the triple-negative breast cancer MDA-MB-231 cell line, with the most active compound having an EC50 of 20.5 ± 3.6 µM against MDA-MB-231.

Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference
Imidazole derivative 3cMDA-MB-231 (Breast)1.98 - 4.07 nih.gov
Imidazole derivative 3cT47D (Breast)1.98 - 4.07 nih.gov
Imidazole derivative 3cMCF-7 (Breast)1.98 - 4.07 nih.gov
Imidazole derivative 3cA549 (Lung)1.98 - 4.07 nih.gov
Imidazole derivative 3cHT-29 (Colorectal)1.98 - 4.07 nih.gov
Benzenesulfonamide-bearing imidazoleMDA-MB-231 (Breast)20.5 ± 3.6

Exploration of Proposed Antitumor Mechanisms, Including Enzyme Inhibition and Angiogenesis Modulation

A significant area of research into the anticancer properties of these imidazole derivatives is the elucidation of their mechanisms of action. A prominent proposed mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The study that identified compounds 2c, 2d, and 3c found that they inhibited the enzymatic activity of EGFR in vitro. nih.gov Specifically, compounds 2c and 2d had IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively, for EGFR inhibition. nih.gov The more potent derivative, 3c, had an even lower IC50 of 236.38 ± 0.04 nM, which was comparable to the well-known EGFR inhibitor, erlotinib. nih.gov

In addition to enzyme inhibition, the modulation of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another critical antitumor strategy. Some novel 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov This dual inhibition is considered an effective cancer therapeutic strategy. nih.gov While not directly studying this compound, this research highlights a plausible and potent mechanism for related compounds.

Compound/DerivativeTargetIC50 (nM)Reference
Imidazole derivative 2cEGFR617.33 ± 0.04 nih.gov
Imidazole derivative 2dEGFR710 ± 0.05 nih.gov
Imidazole derivative 3cEGFR236.38 ± 0.04 nih.gov
Erlotinib (control)EGFR239.91 ± 0.05 nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Recent studies have shed light on the anti-inflammatory and immunomodulatory capabilities of fluorophenyl-substituted imidazoles. One significant study investigated the effects of a fluorophenyl-imidazole on RAW 264.7 macrophages. nih.govresearchgate.netnih.gov The findings demonstrated that this compound possesses a notable anti-inflammatory effect by modulating macrophage polarization. nih.govresearchgate.netnih.gov

The study revealed that the fluorophenyl-imidazole derivative could reduce the markers associated with the pro-inflammatory M1 macrophage phenotype, such as TNF-α, IL-6, and iNOS. nih.govresearchgate.netnih.gov Concurrently, it was able to increase the markers of the anti-inflammatory and pro-resolving M2 macrophage phenotype, including IL-4, IL-10, and CD206. nih.govresearchgate.net This repolarization of macrophages from an M1 to an M2 state suggests that these compounds could be valuable in treating inflammatory conditions where a shift towards a resolution phase is desirable. nih.govresearchgate.netnih.gov This immunomodulatory activity presents a promising avenue for the development of new medicines for inflammatory diseases. nih.govresearchgate.netnih.gov

ActivityEffectKey MarkersReference
Anti-inflammatoryReduction of pro-inflammatory M1 macrophage markersTNF-α, IL-6, iNOS nih.govresearchgate.netnih.gov
ImmunomodulatoryIncrease of anti-inflammatory M2 macrophage markersIL-4, IL-10, CD206 nih.govresearchgate.net
ImmunomodulatoryRepolarization of macrophages from M1 to M2 phenotype- nih.govresearchgate.netnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Profiles

Derivatives of the imidazole scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole compounds were designed and evaluated as non-classical, selective COX-2 inhibitors. Docking studies showed that these compounds fit within the COX-2 catalytic pocket, with the methylsulfonyl group establishing effective hydrogen bonding with the Arg513 residue, similar to the sulfonamide group of the known selective inhibitor, Celecoxib.

In vitro assays demonstrated that the synthesized compounds possessed significant COX-2 inhibitory activity, with IC50 values ranging from 0.7 to 3.6 µM. The compound bearing a methoxy (B1213986) substituent was identified as the most potent and selective inhibitor against the COX-2 enzyme.

Table 1: COX-1 and COX-2 Inhibition by Imidazole Derivatives

Compound Substituent COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
5a H 112 3.64 30
5b OCH₃ 82 0.71 115
5c Br 78 1.32 59
5d Cl 138 3.65 37
5e NO₂ 95 2.51 37

Data sourced from a study on 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives.

Furthermore, research into related heterocyclic structures, such as diaryl-1,2,4-triazoles, has shown the potential for dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX). One such derivative, bearing a N-hydroxyurea moiety, exhibited potent dual inhibitory activity with an IC50 of 0.15 µM for COX-2 and 0.85 µM for 5-LOX. nih.gov These findings suggest that strategic modification of the core heterocyclic structure could yield dual-action anti-inflammatory agents. nih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha, TNF-α)

The dysregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) is linked to numerous diseases. nih.gov Imidazole derivatives have demonstrated a potent ability to inhibit the production of these cytokines. Studies on pyridinyl imidazole compounds showed they potently inhibit murine TNF-α production both in vitro and in vivo. nih.gov One compound, SK&F 86002, inhibited lipopolysaccharide (LPS)-stimulated TNF-α production in macrophage cell lines with an IC50 of 5 µM. nih.gov Following oral administration in animal models of endotoxin (B1171834) shock, these compounds reduced serum TNF-α levels by over 80%. nih.gov

A fluorophenyl-substituted imidazole was found to decrease all tested proinflammatory cytokines, including TNF-α, and was capable of increasing the production of anti-inflammatory cytokines like IL-4, IL-10, and IL-13. nih.gov This suggests an immunomodulatory activity that shifts the macrophage response from a pro-inflammatory M1 phenotype towards a protective M2 phenotype, which aids in the resolution of inflammation. nih.gov

The mechanism for this activity is often linked to the inhibition of p38 mitogen-activated protein (MAP) kinase. nih.govacs.org Novel 2,4,5-trisubstituted imidazole derivatives were evaluated for their ability to inhibit the release of TNF-α and Interleukin-1beta (IL-1β). nih.govacs.org One promising compound demonstrated an IC50 of 0.90 µM for TNF-α release and 0.04 µM for IL-1β release, showing potent anticytokine activity. nih.govacs.org

Structure Activity Relationship Sar and Molecular Design Considerations for 2 3 Chloro 4 Fluorophenyl 1h Imidazole Analogs

Elucidation of Essential Pharmacophoric Features within the 2-(3-Chloro-4-fluorophenyl)-1H-imidazole Scaffold

A pharmacophore represents the essential arrangement of functional groups in a molecule that is necessary for its biological activity. For the this compound scaffold, several key features have been identified as crucial for molecular recognition and binding.

Studies on structurally related benzimidazole (B57391) analogs targeting the α1/γ2 interface of GABA-A receptors have further underscored the importance of the 2-phenyl-imidazole core. These investigations revealed that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold effectively mimics the steroelectronic properties of known active compounds, governing molecular recognition at the receptor site. nih.govnih.govacs.org The planarity and aromaticity of the system are vital for establishing key interactions with amino acid residues in the binding pocket.

The essential pharmacophoric features can be summarized as:

A substituted phenyl ring at the C-2 position: This group is critical for anchoring the molecule within a specific binding pocket of the target protein.

The 1H-imidazole ring: This heterocyclic core acts as a central scaffold, properly orienting the substituents for optimal interaction. Its nitrogen atoms can act as hydrogen bond donors or acceptors.

Specific substitution patterns on the phenyl and imidazole (B134444) rings: These substituents fine-tune the electronic and steric properties of the molecule, influencing affinity and selectivity. For instance, in p38 inhibitors, a substituent at the C-4 or C-5 position of the imidazole is often required to occupy a second hydrophobic region (pocket II) to enhance potency. nih.gov

Influence of Substituent Variations on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents affect biological outcomes.

The presence, type, and position of halogen atoms on the C-2 phenyl ring significantly modulate the compound's activity. Halogens are unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitutions, a property stemming from a balance between their inductive electron-withdrawing effects and resonance-based pi-donation. masterorganicchemistry.comstackexchange.com

This dual nature influences the molecule's interaction with target proteins. The electron-withdrawing character of halogens like chlorine and fluorine can create a "σ-hole," a region of positive electrostatic potential on the halogen atom, which can participate in favorable halogen bonding with electron-rich atoms like nitrogen or oxygen in the protein's binding site. mdpi.comnih.gov The strength of this interaction is dependent on the position of the halogen. Quantum calculations on substituted iodobenzenes have shown that electron-withdrawing groups on the phenyl ring strengthen the halogen bond. nih.gov

The specific 3-chloro-4-fluoro substitution pattern is crucial. The fluorine at the para-position is often essential for occupying the primary hydrophobic pocket in kinases like p38. nih.gov The chlorine at the meta-position further refines the electronic properties and can influence the molecule's conformation and interaction with adjacent residues. Studies on related compounds have shown that the position of halogens can also impact metabolic stability; for example, certain chlorination patterns can lead to rapid metabolic degradation. nih.gov

Table 1: Influence of Halogen Substitution on Phenyl Ring

Substitution FeatureObserved EffectPotential RationaleReference
Para-Fluoro GroupOften essential for high potency (e.g., in p38 kinase inhibitors).Occupies a critical hydrophobic pocket in the target's active site. nih.gov
Meta-Chloro GroupModulates electronic properties and conformation.Fine-tunes binding affinity and selectivity. nih.gov
General Halogen SubstitutionCan form halogen bonds with the protein backbone.The "σ-hole" on the halogen interacts with electron-dense atoms (N, O). mdpi.comnih.gov
Halogen PositionAffects intermolecular contacts and crystal packing. Meta-substituted isomers can form halogen-nitrogen contacts.Directs the geometry of interaction within the binding site. mdpi.com

Modification of the imidazole nitrogen atoms is a key strategy for modulating the properties of these compounds. The N-1 position of the imidazole ring is often a site for substitution.

In some contexts, an unsubstituted N-1 position (i.e., an N-H group) is vital for activity. The N-H group can act as a crucial hydrogen bond donor, anchoring the molecule to the protein backbone. For instance, in a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position was found to be a key determinant for anti-hepatitis C virus activity. mdpi.com

Conversely, N-alkylation can also be beneficial. Introducing alkyl or other groups at the N-1 position can enhance potency, improve pharmacokinetic properties, or alter selectivity. For example, a series of N-alkylated benzimidazole derivatives displayed potent antimicrobial activity. longdom.org The nature of the substituent is critical; bulky groups may cause steric hindrance, while appropriately sized groups can access additional binding pockets.

The C-2 position of the imidazole ring, bearing the substituted phenyl group, is a cornerstone of the pharmacophore. While the 3-chloro-4-fluorophenyl group itself is often conserved for a specific target class, modifications to other positions on the imidazole ring, particularly C-4 and C-5, are common. However, in a broader sense of 2-substituted imidazoles, variations at this position are critical.

Research on related imidazole-based kinase inhibitors has shown that the C-2 position is amenable to the introduction of side chains to enhance activity and selectivity. nih.gov For different classes of imidazole derivatives, modifying the C-2 substituent has been shown to cause significant shifts in physicochemical properties and biological activity. nih.gov For example, introducing groups like carboxylic acids or tetrazoles at the C-2 position of 4-phenylimidazoles was found to be a key factor in determining their selectivity for different kinases. nih.gov Generally, 2-substituted benzimidazoles are considered to be among the most pharmacologically potent members of this class of compounds. longdom.org

Rational Drug Design Strategies Derived from SAR Data

The accumulated SAR data provides a foundation for the rational design of new, improved analogs. Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to create more potent and selective molecules. nih.gov

One prominent strategy involves structure-based drug design. By using X-ray crystal structures of ligands bound to their target proteins (e.g., p38 MAP kinase), designers can visualize the key interactions. nih.gov This allows for the targeted design of new analogs where substituents are placed to maximize favorable contacts, such as occupying hydrophobic pockets or forming specific hydrogen or halogen bonds, while avoiding unfavorable steric clashes. nih.govacs.org

Another strategy is scaffold hopping and bioisosteric replacement. The this compound core can be replaced with other heterocyclic systems (like benzimidazoles or triazoles) to improve properties such as metabolic stability while retaining the key pharmacophoric features. nih.govnih.govacs.org

Furthermore, SAR data guides negative design, where modifications are made to reduce affinity for off-target proteins, thereby increasing selectivity. acs.org For instance, if a particular substituent is found to be crucial for binding to an undesired target, it can be removed or replaced in the next generation of compounds. The design of novel analogs based on proven pharmacophores from other successful drugs is also a common and effective strategy. rsc.org

Table 2: Summary of Rational Design Strategies

Design StrategyDescriptionExample ApplicationReference
Structure-Based DesignUtilizing the 3D structure of the target protein to guide the design of ligands that fit optimally in the binding site.Designing substituents on the imidazole ring to occupy specific hydrophobic pockets in p38 MAP kinase. nih.gov
Pharmacophore ModelingIdentifying and mimicking the essential 3D arrangement of functional groups required for biological activity.Using the 2-phenyl-imidazole core as a template for designing inhibitors of various enzymes. rsc.org
Scaffold HoppingReplacing the central molecular core (scaffold) with a different one while retaining key functional groups.Identifying the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold as a metabolically stable alternative to imidazo[1,2-a]pyridines for GABA-A receptor modulation. nih.govnih.gov
Substituent OptimizationSystematically varying substituents to fine-tune properties like potency, selectivity, and pharmacokinetics based on SAR data.Introducing acidic groups at the C-2 position of imidazoles to alter kinase selectivity profiles. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Study of 2 3 Chloro 4 Fluorophenyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can determine stable conformations, electronic distribution, and reactivity, providing a basis for understanding its chemical behavior and potential for biological activity.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. It is employed to calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, in the ground state. For imidazole (B134444) derivatives, DFT calculations have been successfully used to analyze their structural parameters. irjweb.comorientjchem.org

In a theoretical study of 2-(3-Chloro-4-fluorophenyl)-1H-imidazole, DFT calculations would be crucial for determining the spatial arrangement of its constituent rings. The analysis of related compounds, such as 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, reveals that the dihedral angle between the imidazole and the substituted phenyl ring is a critical parameter influencing molecular conformation. researchgate.net In that specific analogue, the angle was found to be 58.44 (6)°. researchgate.net Such calculations provide insights into the planarity and steric hindrance of the molecule, which are essential factors for its ability to fit into the binding pocket of a protein.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a significant descriptor of molecular reactivity; a smaller energy gap suggests higher reactivity and lower stability. nih.gov

Studies on related imidazole derivatives provide a template for understanding these properties. For instance, a DFT analysis at the B3LYP/6-311+G(d,P) level for a substituted bromo-imidazole derivative calculated its HOMO and LUMO energies, revealing an energy gap that reflects its chemical reactivity and potential bioactivity through intermolecular charge transfer. irjweb.com This large energy gap is indicative of high kinetic stability. irjweb.com Global reactivity descriptors derived from these energies, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), further quantify the molecule's reactivity profile.

Table 1: Representative Reactivity Descriptors for an Imidazole Analogue Data derived from a study on 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione. irjweb.com

ParameterDefinitionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2967
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8096
Energy Gap (ΔE)ELUMO - EHOMO4.4871
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2449
Chemical Softness (S)1 / (2η)0.2227
Electronegativity (χ)-(EHOMO + ELUMO) / 24.0531
Electrophilicity Index (ω)μ2 / (2η)3.6598

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, known as hyperconjugation, reveal the extent of intramolecular charge transfer (ICT) and are crucial for understanding molecular stability and reactivity.

For imidazole-containing compounds, NBO analysis can identify significant interactions that stabilize the molecular structure. For example, in a study on an imidazole-derived thiosemicarbazone, NBO analysis revealed strong interactions between lone pair orbitals of nitrogen and sulfur atoms and antibonding orbitals elsewhere in the molecule. orientjchem.org This analysis can also identify the most acidic protons by examining the polarization of N-H or C-H bonds, providing clues about potential hydrogen bond donor sites for receptor binding. orientjchem.org For this compound, NBO analysis would clarify the electronic influence of the chloro and fluoro substituents on both the phenyl and imidazole rings.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. It is instrumental in drug design for predicting binding modes and affinities, thereby screening potential drug candidates.

Docking simulations place a ligand into the active site of a target protein and calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the interaction. researchgate.net Numerous studies have successfully used this approach to evaluate the potential of imidazole derivatives as inhibitors of various enzymes and receptors.

For example, analogues such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been docked into the benzodiazepine (B76468) binding site of the GABA-A receptor to understand their potential as positive allosteric modulators. nih.gov Similarly, other research has explored fused imidazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov A study on Schiff base–benzimidazole (B57391) hybrids identified a lead compound with a strong binding affinity of -8.65 kcal/mol for the VEGFR-2 receptor, another important cancer target. nih.gov These studies demonstrate that the phenyl-imidazole scaffold is a versatile template for designing inhibitors against a range of biological targets.

Table 2: Predicted Binding Affinities of Imidazole Analogues with Various Protein Targets

Analogue CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Schiff Base–Benzimidazole Hybrid (3g)VEGFR-2 (PDB: 4ASD)-8.65 nih.gov
Fused Imidazole Derivative (2c)EGFR (PDB: 1M17)-8.1 nih.gov
4,5-diphenyl-2-(trichlorophenyl)-1H-imidazole DerivativeEstrogen Receptor (PDB: 3ERT)-10.2 researchgate.net
Imidazole derivative (4c)Glucosamine-6-Phosphate Synthase (PDB: 2VF5)-9.1 arabjchem.org

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex, revealing the specific interactions that stabilize the binding. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking with key amino acid residues in the active site.

For instance, the docking of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogue into the GABA-A receptor showed crucial hydrogen bond interactions with the residues αHis102 and γSer206. nih.gov In another study, a fused imidazole derivative designed to inhibit EGFR was found to form a key hydrogen bond with Met769 in the ATP binding site. nih.gov The analysis of a Schiff base–benzimidazole hybrid bound to VEGFR-2 revealed hydrophobic interactions with Phe1047 and hydrogen bonds with Glu885 and Asp1046. nih.gov The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring of this compound is expected to enhance electrostatic interactions with polar amino acid residues within a target binding pocket. researchgate.net

Table 3: Key Amino Acid Interactions for Imidazole Analogues from Docking Studies

Analogue CompoundProtein TargetKey Interacting Amino Acid ResiduesType of InteractionReference
6-methyl-2-(4-fluorophenyl)-1H-benzo[d]imidazoleGABA-A ReceptorαHis102, γSer206Hydrogen Bonds nih.gov
Fused Imidazole Derivative (2c)EGFRMet769, Thr766, Pro770Hydrogen Bonds, Hydrophobic nih.gov
Schiff Base–Benzimidazole Hybrid (3g)VEGFR-2Phe1047, Glu885, Asp1046Hydrophobic, Hydrogen Bonds nih.gov
4,5-diphenyl-2-(trichlorophenyl)-1H-imidazole DerivativeEstrogen ReceptorGlu353, Arg394, His524Hydrogen Bonds researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.org These models are pivotal in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts toward candidates with the highest potential. nih.gov For derivatives of this compound, QSAR studies can elucidate the key structural features that govern their therapeutic effects.

The development of a QSAR model begins with the calculation of a wide array of molecular descriptors for a set of molecules with known activities. ijpsr.com These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the Topological Polar Surface Area (TPSA), which influences a molecule's transport properties. ijpsr.com

Electronic descriptors: These relate to the electron distribution, such as dipole moment and partial charges, which are crucial for electrostatic interactions with a biological target.

Hydrophobic descriptors: Parameters like LogP quantify the molecule's lipophilicity, which affects its ability to cross cell membranes.

Steric descriptors: These account for the size and shape of the molecule or its substituents, influencing how well it fits into a binding site. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN) are employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.govijpsr.com For instance, a study on substituted benzimidazole analogues identified TPSA and H-bond acceptors as having a positive correlation with antimicrobial activity. ijpsr.com Similarly, research on other imidazole-containing compounds has shown that molecular volume, shape, and polarity are important for their activity. nih.gov

The validity and predictive power of the generated QSAR model are rigorously assessed using internal and external validation techniques. nih.govnih.gov A statistically robust model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This predictive capability allows researchers to screen virtual libraries of compounds and focus on synthesizing those with the most promising profiles.

Table 1: Illustrative QSAR Model Descriptors for this compound Analogs

This table presents a hypothetical set of descriptors and their correlation with a theoretical biological activity for a series of analogs.

Compound AnalogBiological Activity (IC₅₀, µM)TPSA (Ų)LogPMolecular Weight ( g/mol )Number of H-Bond DonorsNumber of H-Bond Acceptors
Analog 1 5.245.33.1210.612
Analog 2 10.855.62.8225.722
Analog 3 2.142.13.9244.111
Analog 4 8.548.93.3218.212
Analog 5 1.540.54.2258.711

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations provide detailed insights into its conformational flexibility, stability, and interactions with its biological environment, such as a target protein or a cell membrane. ajchem-a.comniscpr.res.in

The process involves placing the molecule, often within a simulated physiological environment (e.g., a water box with ions), and then calculating the forces between atoms and their consequent motions using classical mechanics. ajchem-a.com These simulations, often run for nanoseconds to microseconds, generate a trajectory that reveals the dynamic behavior of the molecule.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value over the course of the simulation indicates that the system has reached equilibrium and the molecule's conformation is stable. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify regions of high flexibility or rigidity within the molecule. This can highlight which parts of the this compound structure are conformationally constrained and which are more mobile.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the molecule and its surroundings (e.g., water or a receptor's active site) over time, which is crucial for understanding binding affinity and specificity.

Conformational analysis through methods like potential energy scans can identify the most stable, low-energy conformers of the molecule. nih.govresearchgate.net Studies on related phenylimidazole structures have shown how intermolecular interactions, such as N-H···N hydrogen bonds, can significantly influence the cohesive energy and crystalline structure, which in turn affects the compound's properties. nih.govacs.org For this compound, MD simulations can reveal the preferred dihedral angles between the imidazole and the chlorofluorophenyl rings, providing a picture of its three-dimensional shape and how it might change upon interacting with a biological target. nih.gov This information is invaluable for designing more effective and specific therapeutic agents.

Table 2: Representative Parameters for a Molecular Dynamics Simulation Study

This table outlines typical settings and outputs from an MD simulation of this compound complexed with a target protein.

ParameterValue / Description
Software GROMACS, AMBER
Force Field CHARMM36, OPLS-AA
System Setup Compound in a solvated box with explicit water molecules (e.g., TIP3P)
Simulation Time 100 - 500 nanoseconds (ns)
Ensemble NPT (Isothermal-isobaric)
Temperature 300 K
Pressure 1 bar
Key Outputs RMSD trajectory, RMSF per atom, Hydrogen bond analysis, Binding free energy
Average RMSD (Ligand) 1.5 - 3.0 Å (indicative of stability within the binding pocket)

Future Directions and Research Opportunities in the Development of 2 3 Chloro 4 Fluorophenyl 1h Imidazole Based Therapeutics

Exploration of Novel and Efficient Synthetic Pathways

One promising approach is the development of novel cyclization methods. For instance, an efficient route to 1-aroyl-3-aryl-4-substituted imidazole-2-thiones has been developed through the cyclization of 1-aroyl-3-arylthioureas with various carbonyl compounds in the presence of bromine and triethylamine (B128534) nih.gov. The exploration of similar one-pot or domino reactions for the synthesis of 2-(3-chloro-4-fluorophenyl)-1H-imidazole could significantly improve synthetic efficiency.

Another area of exploration is the use of novel starting materials and reagents. The synthesis of 1,5-disubstituted-4-chloro-imidazole derivatives has been achieved using imines and p-toluenesulfonyl methyl cyanide (TOSMIC) researchgate.net. Investigating the applicability of such reagents to the synthesis of the target scaffold could lead to new and improved synthetic protocols. Furthermore, the development of synthetic methods that allow for the late-stage functionalization of the imidazole (B134444) core would be highly valuable for generating diverse libraries of compounds for biological screening.

Synthetic Strategy Description Potential Advantages
Novel Cyclization Methods Development of one-pot or domino reactions to form the imidazole ring.Increased efficiency, reduced reaction time, and lower cost.
Novel Starting Materials Utilization of alternative and more accessible starting materials and reagents.Potentially higher yields and improved scalability.
Late-Stage Functionalization Introduction of chemical diversity at a late stage of the synthesis.Rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Identification of New Biological Targets and Disease Indications

The imidazole moiety is a common structural feature in a wide range of bioactive compounds and approved drugs, highlighting its versatility in interacting with various biological targets nih.gov. While the therapeutic potential of this compound is still under investigation, its structural features suggest that it may be active against a range of diseases.

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic applications. Given that many imidazole-containing compounds exhibit anticancer activity, exploring the potential of this compound in oncology is a logical step. These compounds are known to modulate various targets, including microtubules, kinases, and histone deacetylases nih.gov.

Beyond cancer, there is potential for this scaffold in the treatment of neurological disorders. For example, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor, suggesting a possible role in treating conditions related to the dysfunction of the basal ganglia nih.govacs.orgnih.gov. The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring of this compound may lead to novel interactions with neurological targets.

Potential Disease Area Potential Biological Targets Rationale
Oncology Tubulin, Protein Kinases (e.g., Tyrosine Kinases), Histone Deacetylases (HDACs)Imidazole is a key scaffold in several approved anticancer drugs and is known to interact with these targets. nih.gov
Neurological Disorders GABA-A Receptors, other CNS receptors and enzymesRelated benzimidazole (B57391) derivatives show activity at GABA-A receptors, suggesting potential for neurological applications. nih.govacs.orgnih.gov
Infectious Diseases Microbial enzymesThe imidazole core is present in some antimicrobial agents.

Design and Synthesis of Molecular Hybrids Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity or a dual mode of action. The design and synthesis of molecular hybrids incorporating the this compound scaffold is a promising avenue for future research.

This approach can be used to improve the potency, selectivity, and pharmacokinetic properties of the parent compound. For instance, hybridizing the this compound core with a moiety known to target a specific protein or pathway could lead to a more effective therapeutic agent. The use of a "click" reaction to synthesize imidazole-1,2,3-triazole hybrids is one example of how different heterocyclic systems can be linked to create novel molecular architectures researchgate.net.

The development of hybrids that can interact with multiple targets is another exciting possibility. For example, quinoline-1,2,3-triazole hybrids have been explored as dual-binding-site acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease mdpi.com. A similar strategy could be applied to the this compound scaffold, combining it with other fragments to address complex diseases with multifactorial etiologies.

Hybridization Partner Potential Therapeutic Target/Application Rationale for Hybridization
1,2,3-Triazole Various, including cancer and infectious diseasesThe triazole ring can act as a linker and may also contribute to biological activity. researchgate.net
Quinoline Acetylcholinesterase, various kinasesQuinolines are present in many bioactive compounds and can confer additional binding interactions. mdpi.com
Natural Products Various, depending on the natural productLeveraging the biological activity of natural products to create novel and potent hybrids.

Integration of Advanced Computational Methodologies for Lead Optimization and Virtual Screening

The integration of advanced computational methodologies is essential for accelerating the drug discovery and development process for therapeutics based on the this compound scaffold. These methods can be used for virtual screening of large compound libraries to identify new hits, as well as for the optimization of lead compounds to improve their pharmacological properties. ijpsjournal.com

Virtual screening techniques, such as molecular docking and pharmacophore modeling, can be used to predict the binding affinity of this compound derivatives for various biological targets. This can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources.

Once a lead compound has been identified, computational methods can be used to guide its optimization. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand the relationship between the chemical structure of the compounds and their biological activity, providing insights for the design of more potent analogues. nih.gov Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex, helping to elucidate the mechanism of action and identify key interactions. nih.govucl.ac.uk Furthermore, the use of artificial intelligence and machine learning (AI/ML) is becoming increasingly important in lead optimization, with the potential to predict ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity with greater accuracy. ijpsjournal.com

Computational Method Application in Drug Development Expected Outcome
Virtual Screening Identification of new hit compounds from large virtual libraries.Prioritization of compounds for synthesis and biological evaluation.
Molecular Docking Prediction of the binding mode and affinity of a ligand to a target protein.Understanding of key interactions for lead optimization. nih.gov
QSAR Elucidation of the relationship between chemical structure and biological activity.Design of more potent and selective analogues. nih.gov
Molecular Dynamics Simulation of the dynamic behavior of the ligand-protein complex.Insight into the mechanism of action and binding stability. ucl.ac.uk
AI/ML Prediction of ADME/Tox properties and generation of novel chemical structures.Improved success rate in preclinical and clinical development. ijpsjournal.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Chloro-4-fluorophenyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-component reactions, such as the condensation of 3-chloro-4-fluoroaniline with α-diketones or aldehydes under acidic conditions (e.g., ammonium acetate in ethanol). Optimization includes varying temperature (80–120°C), solvent polarity (ethanol for simplicity or DMF for higher reactivity), and catalyst loading. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Yields >70% are achievable with strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR confirms substituent positions and aromatic proton environments. For example, the imidazole NH proton appears as a broad singlet (~δ 12–13 ppm), while aromatic protons from the 3-chloro-4-fluorophenyl group show distinct splitting patterns.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the molecular geometry. ORTEP-3 visualizes thermal ellipsoids and bond distances, with hydrogen bonding validated via PLATON or Mercury software .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in this compound structures, as observed in similar imidazole derivatives?

  • Methodological Answer : For disordered moieties (e.g., flexible substituents), use SHELXL’s PART instruction to model split positions. Refine occupancy ratios iteratively, applying restraints to bond distances (DFIX) and angles (DANG). Validate with residual density maps (e.g., peaks <0.5 eÅ⁻³). Cross-check with ADDSYM in PLATON to detect missed symmetry operations. For severe disorder, consider alternative space groups or twinning refinement .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals, and how do these interactions influence packing?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., D(2) for dimeric chains, S(6) for rings). Use Mercury to quantify geometric parameters (H-bond distances: 2.6–3.0 Å; angles: 150–180°). These interactions stabilize supramolecular frameworks, such as π-π stacked columns or layered structures, which can be correlated with solubility and stability .

Q. How should researchers reconcile discrepancies between computational predictions (e.g., DFT-optimized geometry) and experimental data (e.g., NMR shifts, unit cell parameters)?

  • Methodological Answer :

  • NMR Shifts : Recalculate shifts using solvent-corrected DFT (e.g., PCM model for DMSO) and compare with experimental data. Adjust functional (B3LYP vs. M06-2X) or basis set (6-311++G** vs. def2-TZVP) to improve agreement.
  • Crystallography : For unit cell mismatches, verify thermal motion corrections (ADPs) and consider Hirshfeld atom refinement in SHELXL to account for hydrogen atom positions .

Q. What biological activities have been reported for structurally analogous imidazole derivatives, and how can structure-activity relationships (SAR) guide further research on this compound?

  • Methodological Answer : Analogues (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) exhibit antifungal activity via CYP51 enzyme inhibition. Conduct SAR by synthesizing derivatives with varied halogen positions (e.g., 4-fluoro vs. 2-chloro) and test in vitro against Candida spp. using broth microdilution (CLSI M27 guidelines). Molecular docking (AutoDock Vina) with CYP51 (PDB: 1EA1) predicts binding modes, while CoMFA identifies steric/electronic drivers of activity .

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